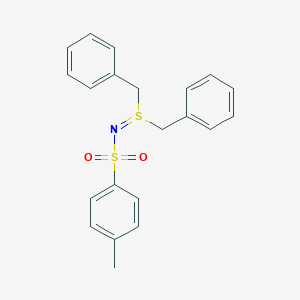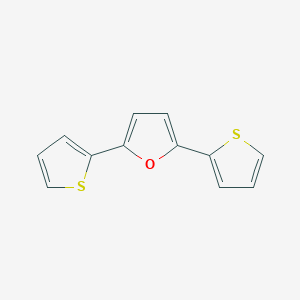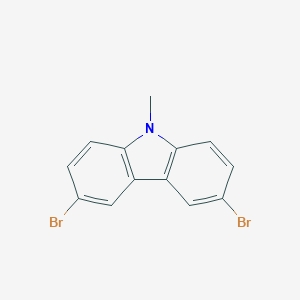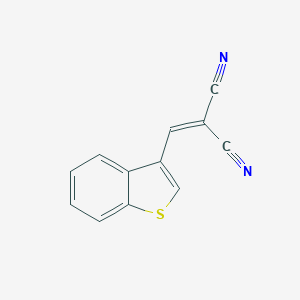
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is a chemical compound that is extensively used in scientific research. It is a heterocyclic compound that contains a pyridine ring and a thioxo group. This compound has significant importance in the field of pharmaceuticals and drug discovery due to its unique chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the regulation of cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the activity of various kinases and transcription factors that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- are diverse and depend on the concentration and duration of exposure. The compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the growth and proliferation of bacteria and fungi. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using relatively simple procedures. It has a high degree of purity and stability, which makes it suitable for various analytical techniques. However, the compound is highly reactive and can undergo various chemical transformations, which can affect its biological activity. The compound is also toxic at high concentrations and requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo-. One of the most promising areas of research is the development of novel drugs and therapies based on this compound. The compound has shown significant potential as an anti-cancer and anti-inflammatory agent, and further studies are needed to elucidate its mechanism of action and optimize its biological activity. Another area of research is the synthesis of analogs and derivatives of the compound with improved pharmacokinetic and pharmacodynamic properties. These analogs and derivatives can be used to develop more potent and selective drugs for various diseases.
Méthodes De Synthèse
The synthesis of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is a complex process that involves several steps. The most common method for synthesizing this compound is by the reaction of 4-chlorobenzaldehyde with thioacetamide and pyridine in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification and recrystallization. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- has significant importance in scientific research due to its unique chemical properties and biological activities. This compound has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The compound has also been used as a precursor in the synthesis of various pharmaceuticals and bioactive molecules.
Propriétés
Numéro CAS |
89817-93-6 |
|---|---|
Nom du produit |
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- |
Formule moléculaire |
C12H8ClNOS |
Poids moléculaire |
249.72 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8ClNOS/c13-10-3-5-11(6-4-10)14-7-1-2-9(8-15)12(14)16/h1-8H |
Clé InChI |
XHOUQAJGKNKGFI-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=S)C(=C1)C=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CN(C(=S)C(=C1)C=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



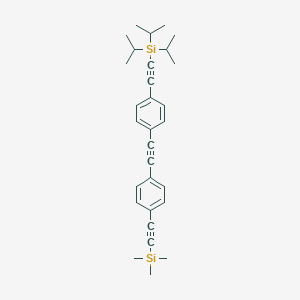
![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)

![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
